![molecular formula C15H14N4O2 B2842443 N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide CAS No. 2034620-77-2](/img/structure/B2842443.png)

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

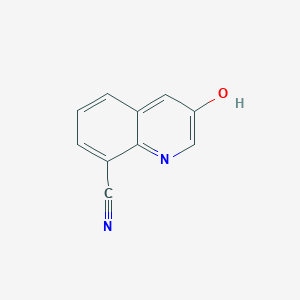

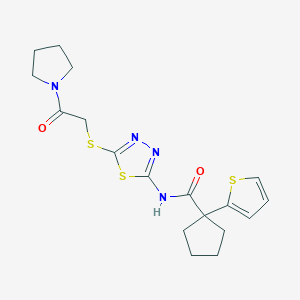

The compound “N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system involving a pyrazole ring and a pyrimidine ring. This type of structure is common in many biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the attachment of the m-tolyloxy and acetamide groups. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system and the attached functional groups. The presence of nitrogen atoms in the ring system and the acetamide group could potentially allow for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The amide group could potentially undergo hydrolysis under acidic or basic conditions. The aromatic rings might also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .Wissenschaftliche Forschungsanwendungen

Energetic Materials and Explosives

- Heat-Resistant Explosives : Recent research has explored novel fused-ring energetic compounds, including this pyrazolo[1,5-a]pyrimidine derivative. Specifically, 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine (4) and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one (5) were synthesized. These compounds exhibit excellent thermal stability (TD(4) = 325 °C and TD(5) = 291 °C), with compound 4 having an “amino–nitro–amino” arrangement similar to that of TATB (tetranitroaniline). Compound 4 also boasts a high density of 1.88 g/cm³ and a greater thermal decomposition temperature than hexanitrostilbene (HNS). Their superior detonation performance (Vd(4) = 8338 m/s and P(4) = 30.7 GPa; Vd(5) = 8097 m/s and P(5) = 29.8 GPa) surpasses TATB and HNS .

Heterocyclic Chemistry and Synthetic Routes

- Synthetic Routes : Pyrazolo[1,5-a]pyrimidines have escalated dramatically in synthetic routes over the last decades. Researchers can investigate efficient methods for synthesizing this compound and related derivatives .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide are currently unknown. The compound belongs to the pyrazolo[1,5-a]pyrimidine class

Mode of Action

Other pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit cyclin-dependent kinase 2 (cdk2), a protein involved in cell cycle regulation . If this compound shares a similar mechanism, it may interact with its target proteins, leading to changes in their function and potentially affecting cell cycle progression.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to outline the exact biochemical pathways affected by N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide. If it does inhibit CDK2 like other pyrazolo[1,5-a]pyrimidine derivatives , it could impact the cell cycle, particularly the transition from G1 phase to S phase.

Result of Action

If it acts similarly to other pyrazolo[1,5-a]pyrimidine derivatives, it could potentially inhibit cell cycle progression, leading to cell growth arrest .

Eigenschaften

IUPAC Name |

2-(3-methylphenoxy)-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-11-3-2-4-13(7-11)21-10-15(20)18-12-8-16-14-5-6-17-19(14)9-12/h2-9H,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJCKPSWBCPYNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2842373.png)

![N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide](/img/structure/B2842374.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2842376.png)

![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2842377.png)

![2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2842380.png)

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2842384.png)